rac-Vestitone
CAS No.: 57462-46-1
Cat. No.: VC0149814
Molecular Formula: C₁₆H₁₄O₅
Molecular Weight: 286.28
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57462-46-1 |
---|---|
Molecular Formula | C₁₆H₁₄O₅ |
Molecular Weight | 286.28 |
Introduction
Chemical Identity and Structural Characteristics of rac-Vestitone
rac-Vestitone (C₁₆H₁₄O₅; CAS 57462-46-1) is a dihydroflavonoid with a molecular weight of 286.28 g/mol . Its structure comprises a chroman-4-one backbone substituted with hydroxyl and methoxy groups at positions 7 and 4', respectively (Figure 1). The compound exists as a racemic mixture of (3R)- and (3S)-vestitone enantiomers, which are critical for its biological activity .
Table 1: Key Chemical Properties of rac-Vestitone
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₄O₅ | |
Molecular Weight | 286.28 g/mol | |
CAS Number | 57462-46-1 | |
Storage Conditions | -20°C (powder); -80°C (solvent) | |
Stereochemistry | Racemic (3R/3S) mixture |
The racemic nature of vestitone arises during its biosynthesis, where enzymatic reduction of chiral precursors yields both enantiomers . This property has implications for its reactivity in subsequent metabolic steps.
Biosynthetic Pathway and Enzymatic Conversion
rac-Vestitone occupies a central position in the isoflavonoid pathway leading to medicarpin synthesis (Figure 2). The conversion involves two stereospecific enzymes:
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Isoflavone Reductase (IFR): Catalyzes the NADPH-dependent reduction of 2'-hydroxyformononetin to (3R)-vestitone .
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Vestitone Reductase (VR): Reduces (3R)-vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) with strict substrate specificity (Kₘ = 45 μM) .
A second enzyme, DMI dehydratase (DMID), then catalyzes ether ring closure to form medicarpin . This two-step mechanism corrects earlier assumptions that a single "pterocarpan synthase" mediated the entire process .
Enzymological Properties of Vestitone Reductase
Purification studies reveal VR as a 38 kDa monomeric enzyme with optimal activity at pH 6.0 and 30°C . Its stereochemical specificity is absolute:
Table 2: Kinetic Parameters of Vestitone Reductase
Parameter | Value | Experimental Conditions |
---|---|---|
Kₘ (Vestitone) | 45 ± 3 μM | 30°C, pH 6.0, NADPH saturation |
Vₘₐₓ | 82 nmol/min/mg | Alfalfa cell extracts |
Temperature Optimum | 30°C | Phosphate buffer (50 mM) |
The enzyme's strict enantioselectivity explains why rac-Vestitone accumulates in plant tissues - only 50% of the racemic mixture serves as substrate .
Role in Plant Defense Mechanisms
Medicarpin derived from rac-Vestitone demonstrates broad-spectrum antimicrobial activity:
In Medicago truncatula, medicarpin accumulation at infection sites correlates with:
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5.2-fold induction of phenylalanine ammonia-lyase (PAL)
This phytoalexin's effectiveness stems from its ability to disrupt fungal membrane integrity while priming systemic acquired resistance .
Synthetic and Analytical Approaches
Chemical Synthesis
rac-Vestitone can be synthesized via:
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Biocatalytic Route:
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Organic Synthesis:
Analytical Characterization
Modern techniques enable precise stereochemical analysis:
Biotechnological Applications
Genetic engineering strategies exploit vestitone metabolism:
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Pathogen Resistance: Alfalfa VR overexpression increases medicarpin 4.7-fold, enhancing Phytophthora resistance
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Metabolic Engineering: Co-expression of IFR+VR in tobacco induces novel pterocarpan synthesis
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Chemotyping: Vestitone/medicarpin ratio predicts disease susceptibility (r²=0.87)
Recent advances include deuterated analogs (vestitone-d₃) for metabolic tracing , though agricultural applications remain experimental.
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